
3-(N-2-Quinolylformimidoyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-2-Quinolylformimidoyl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-2-Quinolylformimidoyl)quinoline typically involves the reaction of quinoline derivatives with formimidoylating agents. One common method is the reaction of 2-aminobenzaldehyde with quinoline-2-carbaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the imidoyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
3-(N-2-Quinolylformimidoyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the imidoyl group to an amine group.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
3-(N-2-Quinolylformimidoyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(N-2-Quinolylformimidoyl)quinoline involves its interaction with specific molecular targets. In antimicrobial applications, the compound targets bacterial enzymes, disrupting their function and leading to cell death. In anticancer applications, it interferes with cellular pathways involved in cell proliferation and survival, inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinolone: Known for its antibacterial properties.
Isoquinoline: Another nitrogen-containing heterocycle with diverse applications.
Uniqueness
3-(N-2-Quinolylformimidoyl)quinoline is unique due to its formimidoyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other quinoline derivatives and enhances its potential as a versatile compound in various scientific and industrial applications.
特性
CAS番号 |
18617-88-4 |
|---|---|
分子式 |
C19H13N3 |
分子量 |
283.3 g/mol |
IUPAC名 |
N-quinolin-2-yl-1-quinolin-3-ylmethanimine |
InChI |
InChI=1S/C19H13N3/c1-4-8-18-15(5-1)9-10-19(22-18)21-13-14-11-16-6-2-3-7-17(16)20-12-14/h1-13H |
InChIキー |
UHMDNXOWWDIULJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N=CC3=CC4=CC=CC=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


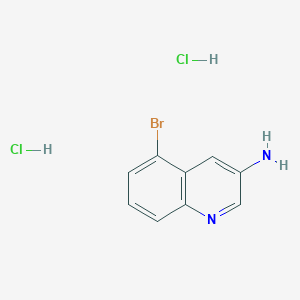
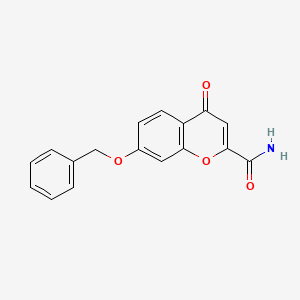
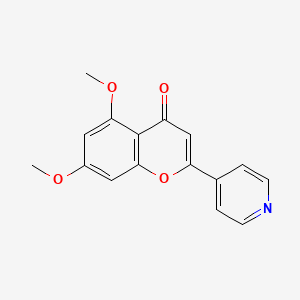




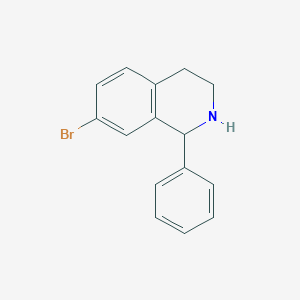

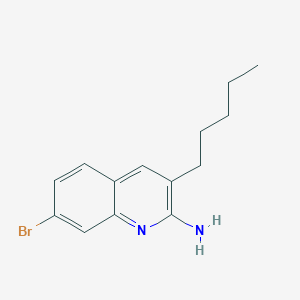


![3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one](/img/structure/B11838357.png)

